molecular formula C25H17BrN2O4 B2850719 7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533877-34-8

7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B2850719
CAS No.: 533877-34-8
M. Wt: 489.325
InChI Key: RTRZABZGJRHMIL-UHFFFAOYSA-N
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Description

7-Bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 533877-34-8) is a complex hybrid heterocycle of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a benzodiazepinone core fused with a coumarin (2-oxo-2H-chromene) moiety via a carbonyl group, resulting in a rigid, planar architecture that is functionally diverse . The bromine substitution at the 7-position on the benzodiazepinone ring further influences the compound's steric and electronic properties, making it a valuable scaffold for exploring structure-activity relationships . This compound is primarily investigated for its potential as a pharmacophore in oncology and neuroscience. Structurally similar 1,4-benzodiazepinone compounds are being actively studied for their use in treating various cancers, including lymphoma, prostate cancer, breast cancer, and colon cancer . The coumarin moiety is a privileged structure in medicinal chemistry, associated with a broad spectrum of bioactivities such as antibacterial, anti-inflammatory, and anticancer effects, which adds to the compound's research utility . In biological research, the benzodiazepine core is known for its ability to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, suggesting potential applications in developing new anxiolytic or anticonvulsant agents . The mechanism of action is hypothesized to involve the enhancement of GABA's inhibitory effects, leading to neurological activity, while the specific hybrid structure may also interact with other molecular pathways, such as those involved in apoptosis in cancer cells . With a molecular formula of C25H17BrN2O4 and a molecular weight of 489.3 g/mol, it serves as a key building block for the synthesis of more complex molecules . This product is intended for research purposes only and is not approved for human or veterinary diagnostics or therapies.

Properties

IUPAC Name

7-bromo-4-(2-oxochromene-3-carbonyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrN2O4/c26-17-10-11-20-18(13-17)23(15-6-2-1-3-7-15)28(14-22(29)27-20)24(30)19-12-16-8-4-5-9-21(16)32-25(19)31/h1-13,23H,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRZABZGJRHMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, where phenol reacts with β-keto ester in the presence of a Lewis acid catalyst such as aluminum chloride.

    Bromination: The chromene derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Benzodiazepine Ring: The brominated chromene is then reacted with an appropriate amine and a benzoyl chloride derivative under basic conditions to form the benzodiazepine ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromene moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its benzodiazepine core is known for interacting with central nervous system receptors, making it a candidate for the development of new anxiolytic or anticonvulsant drugs.

Medicine

In medicinal chemistry, 7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is investigated for its potential therapeutic effects. It may exhibit activity against various neurological disorders due to its structural similarity to other benzodiazepines.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The chromene moiety may also contribute to its biological activity by interacting with other molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

The substitution pattern on aromatic rings significantly impacts physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent Comparison of Brominated Heterocyclic Compounds
Compound Name Core Structure Position 5 Substituent Halogen/Functional Group Key References
7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one Benzodiazepinone-coumarin Phenyl Br (position 7) Structural analogs
7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one Benzodiazepinone-coumarin 4-Fluorophenyl Br (position 7) PubChem
4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Pyrazolone 4-Chlorophenyl Br (position 4) Patent example
[2-(4-Bromo-phenyl)-2-oxo-ethylsulfanyl]-3-(4-fluoro-benzyl)-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one Imidazolone 4-Methoxybenzylidene Br (phenyl ring) Academic synthesis

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl substituent in the analog may enhance metabolic stability compared to the phenyl group in the target compound, as fluorine often reduces oxidative metabolism.
  • Hybrid Systems: The coumarin-benzodiazepinone scaffold in the target compound introduces rigidity absent in pyrazolone or imidazolone analogs, possibly affecting binding selectivity.

Q & A

Basic Research Questions

Q. What are the key steps and methodological considerations for synthesizing 7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one?

  • Answer : Synthesis typically involves bromination of a precursor followed by cyclization to form the diazepine ring. Reaction conditions may include solvents like dichloromethane or dimethylformamide (DMF) and catalysts such as palladium on carbon. Purification via recrystallization or chromatography ensures high yield and purity. Stability of intermediates under varying pH and temperature must be monitored to optimize reaction efficiency .

Q. How can researchers characterize the molecular structure and confirm stereochemical purity of this compound?

  • Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on coupling constants to identify stereoisomers. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Infrared (IR) spectroscopy confirms functional groups like the carbonyl and chromene moieties .

Q. What are the stability profiles of this compound under different storage conditions?

  • Answer : Conduct accelerated stability studies at varying temperatures (e.g., 4°C, 25°C, 40°C) and pH levels (3–9) to assess degradation kinetics. Use HPLC to quantify degradation products like hydrolyzed lactam rings or oxidized chromene groups. Store in inert atmospheres (argon) at −20°C to minimize decomposition .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this benzodiazepine-chromene hybrid, and how can binding affinity be tested?

  • Answer : Potential targets include GABAA receptors (common in benzodiazepines) and kinase enzymes (due to the chromene moiety). Use radioligand displacement assays with [³H]-flumazenil for GABAA affinity. For kinase inhibition, employ fluorescence-based ATPase assays with recombinant enzymes like EGFR or BRAF .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer : Systematically modify substituents:

  • Bromine position : Test analogues with bromine at C6 or C8 to evaluate steric effects.
  • Chromene carbonyl : Replace with thiocarbonyl or amide groups to assess electronic impacts.
  • Phenyl ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance receptor binding.
    Use molecular docking to prioritize synthetic targets .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

  • Answer : Discrepancies between in vitro (cell-free assays) and in vivo (rodent models) results may arise from metabolic instability or off-target effects. Perform metabolite profiling (LC-MS) and pharmacokinetic studies (Cmax, T½) to identify active or inhibitory metabolites. Cross-validate findings using CRISPR-edited cell lines to isolate target-specific effects .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

  • Answer : Develop a UPLC-MS/MS protocol with deuterated internal standards (e.g., D5-labeled analogue) to minimize matrix interference. Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) in plasma and tissue homogenates. Use solid-phase extraction (SPE) for sample cleanup .

Q. What experimental frameworks evaluate the environmental impact and degradation pathways of this compound?

  • Answer : Follow ISO 11266 guidelines for soil/water biodegradation studies under aerobic and anaerobic conditions. Use LC-QTOF to identify transformation products like dehalogenated or hydroxylated derivatives. Assess ecotoxicity via Daphnia magna (EC50) and algal growth inhibition assays .

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